Nalpha-[(benzyloxy)carbonyl]-N-[2-(4-cyclohexylphenoxy)ethyl]phenylalaninamide
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Overview
Description
Nalpha-[(benzyloxy)carbonyl]-N-[2-(4-cyclohexylphenoxy)ethyl]phenylalaninamide is a complex organic compound belonging to the class of phenylalanine derivatives This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group and a cyclohexylphenoxyethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-[(benzyloxy)carbonyl]-N-[2-(4-cyclohexylphenoxy)ethyl]phenylalaninamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Nalpha-[(benzyloxy)carbonyl]-N-[2-(4-cyclohexylphenoxy)ethyl]phenylalaninamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or amines.
Scientific Research Applications
Nalpha-[(benzyloxy)carbonyl]-N-[2-(4-cyclohexylphenoxy)ethyl]phenylalaninamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological processes and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of Nalpha-[(benzyloxy)carbonyl]-N-[2-(4-cyclohexylphenoxy)ethyl]phenylalaninamide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Nalpha-[(benzyloxy)carbonyl]-N-[(1R)-4-hydroxy-1-methyl-2-oxobutyl]-L-phenylalaninamide
- Other phenylalanine derivatives
Uniqueness
Nalpha-[(benzyloxy)carbonyl]-N-[2-(4-cyclohexylphenoxy)ethyl]phenylalaninamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzyloxycarbonyl group and a cyclohexylphenoxyethyl moiety sets it apart from other similar compounds, making it valuable for specialized research applications .
Properties
Molecular Formula |
C31H36N2O4 |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
benzyl N-[1-[2-(4-cyclohexylphenoxy)ethylamino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C31H36N2O4/c34-30(32-20-21-36-28-18-16-27(17-19-28)26-14-8-3-9-15-26)29(22-24-10-4-1-5-11-24)33-31(35)37-23-25-12-6-2-7-13-25/h1-2,4-7,10-13,16-19,26,29H,3,8-9,14-15,20-23H2,(H,32,34)(H,33,35) |
InChI Key |
SQGDXMFALQDSSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCCNC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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